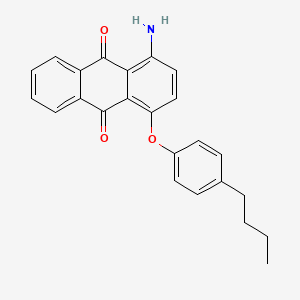
1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione is an organic compound belonging to the anthracene-based derivatives. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with an amino group at position 1 and a butylphenoxy group at position 4. The anthracene core is known for its photophysical properties, making it a significant compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination at position 1 using an appropriate amine source under controlled conditions.
Etherification: The next step involves the etherification of the anthracene derivative at position 4 with 4-butylphenol. This reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.
Major Products: The major
Propriétés
Numéro CAS |
92002-94-3 |
|---|---|
Formule moléculaire |
C24H21NO3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-amino-4-(4-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3/c1-2-3-6-15-9-11-16(12-10-15)28-20-14-13-19(25)21-22(20)24(27)18-8-5-4-7-17(18)23(21)26/h4-5,7-14H,2-3,6,25H2,1H3 |
Clé InChI |
OIHXLYCVAFYSPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


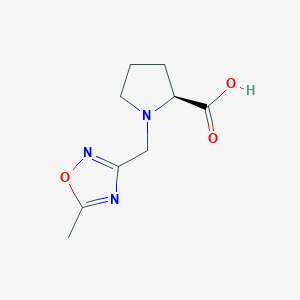
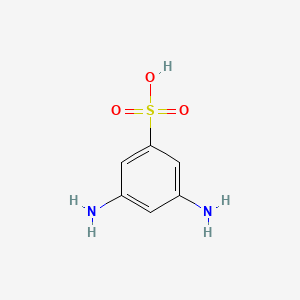

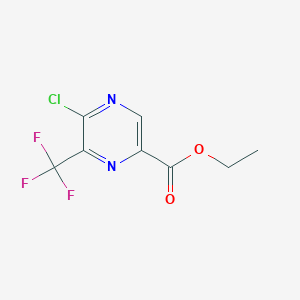

![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
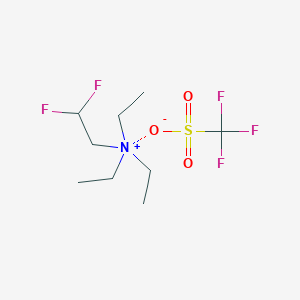
![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)

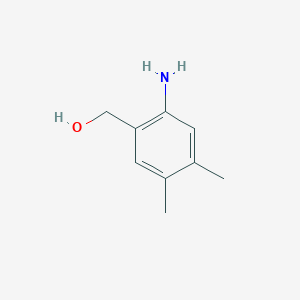


![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
